molecular formula C9H12N2O2 B14940630 1-(4-Acetylpiperazino)-2-propyn-1-one

1-(4-Acetylpiperazino)-2-propyn-1-one

Cat. No.: B14940630
M. Wt: 180.20 g/mol
InChI Key: FSAYBPOFSHCTBW-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazino)-2-propyn-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylpiperazino)-2-propyn-1-one typically involves the reaction of piperazine derivatives with acylation reagents. One common method includes the acylation of piperazine with acetyl chloride or acetic anhydride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylpiperazino)-2-propyn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazino)-2-propyn-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .

Comparison with Similar Compounds

  • 1-(4-Methylpiperazino)-2-propyn-1-one
  • 1-(4-Ethylpiperazino)-2-propyn-1-one
  • 1-(4-Phenylpiperazino)-2-propyn-1-one

Comparison: 1-(4-Acetylpiperazino)-2-propyn-1-one is unique due to its acetyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications. For instance, the presence of the acetyl group can influence its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(4-acetylpiperazin-1-yl)prop-2-yn-1-one

InChI

InChI=1S/C9H12N2O2/c1-3-9(13)11-6-4-10(5-7-11)8(2)12/h1H,4-7H2,2H3

InChI Key

FSAYBPOFSHCTBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C#C

Origin of Product

United States

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